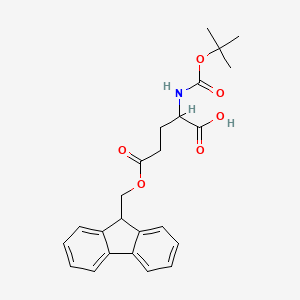

N-Boc-O5-fluorenylmethyl-D-glutamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQRXYWDDVULAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations Involving N Boc O5 Fluorenylmethyl D Glutamic Acid

Preparation of N-Boc-O5-fluorenylmethyl-D-glutamic Acid

The synthesis of this compound is a multi-step process that requires careful selection and application of protecting groups to achieve the desired regioselectivity. The primary challenge lies in differentiating the two carboxylic acid functionalities of D-glutamic acid—the α-carboxyl and the γ-carboxyl groups. A successful synthetic route hinges on the orthogonal protection of the α-amino group and the two carboxyl groups.

A validated four-step synthesis for the corresponding L-isomer provides a robust framework for the preparation of the D-enantiomer. nih.gov This strategy involves the initial protection of the α-carboxyl and α-amino groups, followed by the esterification of the side-chain carboxyl group, and finally, the deprotection and reprotection of the α-amino group. nih.gov

Regioselective Esterification Approaches for the Glutamic Acid Side Chain

Achieving regioselective esterification of the γ-carboxyl group of glutamic acid is a critical step in the synthesis of the target compound. One effective method involves the temporary protection of the α-carboxyl group and the α-amino group through the formation of a cyclic derivative. Specifically, starting with N-benzyloxycarbonyl-D-glutamic acid (N-Cbz-D-glutamic acid), the formation of a 5-oxo-4-oxazolidinone ring can be induced. nih.gov This transient protection effectively masks the α-carboxyl group, leaving the γ-carboxyl group as the sole site for esterification. nih.gov This approach ensures that the subsequent introduction of the 9-fluorenylmethyl ester occurs exclusively at the desired side-chain position.

N-Alpha Amino Protection Methodologies Utilizing the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.org In the synthesis of this compound, the Boc group is typically introduced in the final step. nih.gov After the regioselective esterification of the γ-carboxyl group and the subsequent deprotection of the initial N-protecting group (e.g., Cbz) and the α-carboxyl group, the free α-amino group is reprotected with the Boc group. nih.gov This is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base. genscript.com The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions. fishersci.co.uk

Introduction of the 9-Fluorenylmethyl Ester at the Gamma-Carboxyl Position

With the α-carboxyl group masked within the 5-oxo-4-oxazolidinone ring, the γ-carboxyl group of the N-Cbz-D-glutamic acid derivative is available for esterification. The 9-fluorenylmethyl (Fm) ester is introduced by reacting the intermediate with 9-fluorenylmethanol in the presence of a suitable coupling agent, such as a carbodiimide. This step yields the γ-fluorenylmethyl ester. nih.gov Following this esterification, the oxazolidinone ring is opened, and the Cbz group is removed, typically through acidolysis, to yield the γ-fluorenylmethyl ester of D-glutamic acid with a free α-amino group, which is then ready for Boc protection. nih.gov

Analysis of Protecting Group Functionality and Reactivity

The utility of this compound in synthetic chemistry is derived from the distinct reactivity profiles of its protecting groups. The Boc group at the N-terminus is sensitive to acidic conditions, while the 9-fluorenylmethyl ester at the γ-carboxyl position is labile to basic conditions. This orthogonality is crucial for the selective elaboration of a peptide chain or other molecular scaffolds.

Characteristics and Reactivity of the Tert-Butyloxycarbonyl (Boc) N-Alpha Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis. genscript.com It is valued for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. total-synthesis.com Its primary characteristic is its facile removal under mild acidic conditions, which generates a carbamic acid that spontaneously decarboxylates to liberate the free amine. chemistrysteps.com This deprotection proceeds through the formation of a stable tert-butyl cation. chemistrysteps.com

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O). total-synthesis.com The reaction conditions are generally flexible and can be adapted to various substrates. fishersci.co.uk The protection of amino acids is often carried out in aqueous or anhydrous media in the presence of a base. organic-chemistry.org A variety of reagents and conditions can be employed for this transformation, each with its own advantages.

| Reagent | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide, Sodium bicarbonate, Triethylamine, 4-Dimethylaminopyridine (DMAP) | Water, Dioxane/Water, THF, Acetonitrile (B52724), Chloroform/Water (biphasic) | Room Temperature to 40°C | Most common and versatile method, high yields, mild conditions. fishersci.co.uk |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Aqueous Dioxane | Room Temperature | An alternative activated Boc-donating reagent. |

| tert-Butyl Azidoformate (Boc-N₃) | Not always required | Dioxane, Water | Room Temperature | Historically used, but less common now due to the potential hazards of azides. |

| Boc-benzotriazoles | Triethylamine | Not specified | 20°C | Stable reagents that afford Boc-protected amino acids in very good yields. organic-chemistry.org |

| Di-tert-butyl dicarbonate ((Boc)₂O) with Iodine (catalytic) | None | Solvent-free | Ambient Temperature | An efficient and practical protocol for various amines. |

Characteristics and Reactivity of the 9-Fluorenylmethyl (Fm) O-5 Ester Protecting Group

The 9-fluorenylmethyl (Fm) group serves as a base-labile protecting group for carboxylic acids. Its application to the side-chain carboxyl group of glutamic acid provides a strategic handle for selective chemical modifications.

The selective esterification of the side-chain carboxyl group of glutamic acid in the presence of the α-carboxyl group requires a multi-step approach. One reported synthesis involves starting with N-α-benzyloxycarbonyl-L-glutamic acid (Cbz-Glu). nih.gov The α-carboxyl group is first selectively protected through the formation of a 5-oxo-4-oxazolidinone ring. nih.gov This allows for the esterification of the free γ-carboxyl group with 9-fluorenylmethanol. nih.gov Following the esterification, the oxazolidinone ring and the Cbz group are removed by acidolysis. nih.gov The final step is the reprotection of the α-amino group with the Boc group to yield the target molecule. nih.gov Another general method for the synthesis of Fm esters involves the reaction of an N-protected amino acid with 9-fluorenylmethyl chloroformate. researchgate.net

| Starting Material | Key Steps | Reagents |

|---|---|---|

| N-α-Cbz-L-glutamic acid | 1. α-carboxyl protection (oxazolidinone formation) 2. γ-carboxyl esterification 3. Deprotection (acidolysis) 4. N-α-Boc protection | 1. Acetic anhydride (B1165640) 2. 9-Fluorenylmethanol, DCC, DMAP 3. HBr/Acetic Acid 4. Di-tert-butyl dicarbonate (Boc₂O) |

| N-α-Boc-D-glutamic acid | Direct esterification of γ-carboxyl | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Base |

The 9-fluorenylmethyl ester is readily cleaved under mild, non-hydrolytic basic conditions. researchgate.net The deprotection proceeds via a β-elimination (E1cB) mechanism. thieme-connect.de A base, such as a secondary or tertiary amine, abstracts the acidic proton at the 9-position of the fluorene (B118485) ring, leading to the formation of a carbanion. This intermediate is stabilized by the aromatic system. The carbanion then collapses, eliminating the carboxylate and forming dibenzofulvene, which is subsequently trapped by the excess amine. thieme-connect.de Common bases used for this deprotection include piperidine (B6355638), morpholine, and ethanolamine. researchgate.net The reaction is typically fast and is often carried out in polar aprotic solvents like dimethylformamide (DMF). thieme-connect.de

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Piperidine | 20% in DMF, room temperature | β-elimination (E1cB) |

| Morpholine | Various concentrations in DMF, room temperature | β-elimination (E1cB) |

| Ethanolamine | Various concentrations in DMF, room temperature | β-elimination (E1cB) |

| Liquid Ammonia | Anhydrous, several hours | β-elimination (E1cB) |

The base-lability of the Fm ester makes it orthogonal to the acid-labile Boc group. nih.gov This orthogonality is a powerful tool in synthetic chemistry. For instance, in a peptide chain containing this compound, the Fm ester on the glutamic acid side chain can be selectively removed with a base like piperidine without affecting the N-terminal Boc group. This allows for specific modifications at the side-chain carboxyl group, such as the formation of an amide bond to create a cyclic peptide or to attach another molecule. Conversely, the N-terminal Boc group can be removed with acid without cleaving the Fm ester, permitting the extension of the peptide chain from the N-terminus. This orthogonal relationship provides chemists with the flexibility to perform a variety of chemical transformations in a controlled and stepwise manner.

Methodologies for Incorporating this compound into Peptide Structures

This compound is a valuable building block in peptide synthesis due to its orthogonal protecting group strategy. The acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyl (Fm) group on the γ-carboxyl side chain allow for selective deprotection and elaboration at different points in a synthetic sequence. nih.gov This dual protection scheme is compatible with several peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the most common methodology for incorporating amino acid derivatives like this compound into peptide chains. In Boc-based SPPS, the peptide is assembled on a solid resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. iris-biotech.de

The formation of the amide bond between the carboxylic acid of this compound and the free N-terminal amine of the resin-bound peptide requires the activation of the carboxyl group. uni-kiel.de This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. globalresearchonline.net The choice of reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. uni-kiel.deglobalresearchonline.net

Common strategies involve the use of carbodiimides or onium salts (phosphonium or aminium/uronium). uni-kiel.depeptide.com

Carbodiimide-Based Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. uni-kiel.de To enhance reaction rates and suppress racemization, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive aza-derivative, HOAt. globalresearchonline.net The water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is also a popular choice. uni-kiel.debeilstein-journals.org

Onium Salt Reagents: These reagents are known for their high efficiency and rapid reaction times. peptide.com They incorporate an HOBt or HOAt moiety directly into their structure. peptide.com

Aminium/Uronium Salts: Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (the tetrafluoroborate (B81430) analog), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HATU is often preferred for difficult couplings due to the enhanced reactivity conferred by the HOAt component. peptide.com

Phosphonium (B103445) Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its pyrrolidino derivative PyBOP® are highly effective, particularly for coupling sterically hindered amino acids. peptide.com A key advantage of phosphonium salts over aminium/uronium salts is that they cannot react with the N-terminal amine, thus preventing chain termination.

The general coupling procedure involves pre-activating the this compound with the chosen coupling reagent and additive in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and then adding this mixture to the resin-bound peptide which has a free N-terminal amine. beilstein-journals.org

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Additive (if separate) | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC, DCC, EDC | HOBt, HOAt | Cost-effective; requires additives to suppress racemization. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. uni-kiel.debeilstein-journals.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | (Incorporated) | Highly efficient, fast reactions. HATU is generally more reactive than HBTU. peptide.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | (Incorporated) | Excellent for hindered couplings; avoids N-terminal capping side reaction. peptide.com |

The assembly of a peptide on a solid support follows a cyclical process of deprotection and coupling. For this compound within a Boc-SPPS strategy, a typical cycle is as follows:

Nα-Boc Deprotection: The cycle begins with the removal of the temporary Nα-Boc protecting group from the terminal amino acid of the growing peptide chain. This is achieved by treating the peptide-resin with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically as a 25-50% solution in a solvent like dichloromethane (DCM).

Neutralization: Following the acidic deprotection step, the resulting N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt must be neutralized to liberate the free amine nucleophile for the subsequent coupling reaction. This is typically done by washing the resin with a solution of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), in DCM or DMF.

Coupling: The pre-activated this compound is then added to the neutralized peptide-resin to form the new peptide bond. The reaction progress is monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test to ensure completion. beilstein-journals.org

Washing: After coupling, the resin is thoroughly washed with solvents like DMF and DCM to remove all excess reagents and soluble byproducts before initiating the next cycle.

Throughout this process, the O5-fluorenylmethyl (Fm) ester on the glutamic acid side chain remains stable, as it is resistant to the acidic conditions of Boc removal. nih.gov This orthogonality is crucial for preventing unwanted side reactions. The Fm group can be selectively removed later using a base like piperidine if side-chain modification is desired, or it will be cleaved during the final peptide-resin cleavage step, which typically involves strong acids like hydrofluoric acid (HF). nih.goviris-biotech.de

Solution-Phase Peptide Synthesis Approaches

While less common for long peptides, solution-phase synthesis is a viable method for creating shorter peptides or peptide fragments using this compound. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

A typical solution-phase coupling would involve dissolving this compound and the desired amino acid ester (e.g., H-Gly-OMe) in an appropriate organic solvent such as THF, DCM, or DMF. beilstein-journals.org A coupling reagent, like EDC or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), is then added, along with a base (e.g., DIPEA or triethylamine) to facilitate the reaction and neutralize any acidic byproducts. beilstein-journals.org

After the reaction is complete, a workup procedure is required to isolate the protected dipeptide. This typically involves aqueous washes to remove the water-soluble byproducts of the coupling agent and any excess base, followed by drying of the organic phase and removal of the solvent under reduced pressure. beilstein-journals.org The crude product is then purified, often by column chromatography or recrystallization. The key challenge in solution-phase synthesis is the purification after each step, which can be time-consuming and lead to material loss.

Control of Stereochemical Integrity: Epimerization Mitigation Strategies During Coupling

A significant challenge during peptide bond formation is the risk of epimerization (racemization) at the α-carbon of the activated amino acid. globalresearchonline.net This occurs when the α-proton is abstracted under basic conditions, often via an oxazolone (B7731731) intermediate, leading to a loss of stereochemical purity in the final peptide. globalresearchonline.net For this compound, this would result in the unwanted incorporation of the L-isomer. Several strategies are employed to mitigate this risk.

Choice of Coupling Reagent and Additives: The use of additives like HOBt and, particularly, the more effective HOAt, is a primary strategy. globalresearchonline.net These additives react with the initially activated amino acid to form active esters that are highly reactive towards the amine component but less prone to racemization. globalresearchonline.net Onium salt reagents that have HOBt or HOAt built into their structure (e.g., HATU, HBTU, PyBOP) are therefore highly favored. peptide.com

Base Selection: The strength and concentration of the base used during coupling play a crucial role. Strong, sterically hindered bases like DIPEA are commonly used, but for couplings that are highly susceptible to epimerization, weaker bases such as N-methylmorpholine (NMM) or collidine are recommended. peptide.com

Pre-activation Time and Temperature: Minimizing the time the amino acid remains in its highly activated state before the amine component is introduced can reduce the window for epimerization. Performing couplings at lower temperatures (e.g., 0 °C) can also significantly suppress the rate of racemization. beilstein-journals.org

Solvent Choice: The polarity of the solvent can influence the rate of epimerization. While DMF is a common and effective solvent for SPPS, in some cases, less polar solvents may reduce the risk of racemization.

Table 2: Strategies to Mitigate Epimerization

| Strategy | Method | Rationale |

|---|---|---|

| Additives | Use of HOBt or HOAt with carbodiimides. | Forms active esters that are less prone to oxazolone formation and subsequent racemization. globalresearchonline.net |

| Coupling Reagents | Employ onium salts (HATU, PyBOP) that incorporate HOBt/HOAt. | Provides high coupling efficiency while minimizing racemization risk. peptide.com |

| Base Selection | Use weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA. | Reduces the basicity of the reaction medium, disfavoring α-proton abstraction. peptide.com |

| Reaction Conditions | Couple at reduced temperatures (e.g., 0 °C); minimize pre-activation time. | Slows the rate of the epimerization side reaction relative to the desired coupling reaction. beilstein-journals.org |

Derivatization and Analog Synthesis Utilizing this compound

Beyond its direct incorporation into peptides, this compound can serve as a versatile starting material for the synthesis of various glutamic acid analogs. These analogs are valuable tools for studying biological processes, mapping receptor active sites, and developing novel therapeutic agents. The synthesis of such derivatives often involves chemical modification of the glutamic acid backbone.

For example, strategies used for synthesizing hydroxyglutamic acid analogs can be adapted. Starting with a protected glutamic acid derivative like this compound, electrophilic hydroxylation could be performed on the carbon backbone. This might involve generating an enolate at the C4 position using a strong base like lithium hexamethyldisilazide (LiHMDS), followed by reaction with an electrophilic oxygen source, such as a phenylsulfonyl oxaziridine, to install a hydroxyl group.

Other synthetic transformations could also be envisioned:

Alkylation: The α-carbon or other positions on the side chain could potentially be alkylated to introduce novel substituents.

Diels-Alder Reactions: The glutamic acid derivative could be modified to participate in cycloaddition reactions, such as the Diels-Alder reaction, to build complex cyclic analogs.

Ring Formation: The side chain could be used as a handle to construct ring systems, for instance, by intramolecular cyclization to form pyroglutamic acid derivatives, which are themselves useful synthetic intermediates.

These derivatization strategies allow for the modification of the molecule's structure, conformational flexibility, and hydrogen bonding capabilities, leading to the creation of novel amino acid building blocks for chemical and biological research.

Post-Deprotection Modification of the Glutamic Acid Side Chain

The orthogonal nature of the Boc and Fm protecting groups is central to the selective modification of the glutamic acid side chain. peptide.com In a typical solid-phase peptide synthesis (SPPS) workflow, the Boc group is removed with an acid such as trifluoroacetic acid (TFA) to allow for peptide chain elongation, while the Fm ester on the side chain remains intact. biosynth.comnih.gov Conversely, the Fm group can be selectively cleaved under basic conditions, typically with piperidine, exposing the side-chain carboxylic acid for further modification while the N-terminal Boc group and the peptide's linkage to the resin are preserved. peptide.comaltabioscience.com

This selective deprotection allows for a variety of on-resin modifications:

Amide Bond Formation: The newly exposed side-chain carboxyl group can be coupled with various amines to form amides. This is a common strategy for creating branched peptides or for attaching labels such as fluorophores or biotin.

Esterification: The carboxyl group can be esterified with different alcohols, altering the physicochemical properties of the resulting peptide.

Lactamization: A key application is the on-resin cyclization of peptides. After linear peptide synthesis is complete, the Fm group is removed, and the side-chain carboxyl group is activated to react with a deprotected amine group elsewhere in the peptide sequence (e.g., the N-terminus or a lysine (B10760008) side chain), forming a stable lactam bridge. nih.govnih.gov

An analogous strategy using an allyl (All) ester, which is removed by a palladium catalyst, demonstrates the utility of this orthogonal approach. In the synthesis of a library of macrocyclic peptides, Fmoc-Glu(OAll)-OH was incorporated into a linear peptide chain on a solid support. After assembling the linear precursor, the allyl group was selectively removed on-resin using tetrakis(triphenylphosphine)palladium(0). The now-free side-chain carboxyl group was then activated to form an amide bond with the N-terminal amine, resulting in a macrocyclic peptide. nih.gov This principle is directly transferable to the use of the base-labile Fm ester.

Table 1: Orthogonal Deprotection Conditions for N-Boc-Glu(OFm)-OH

| Protecting Group | Functionality Protected | Reagent for Removal | Stability Conditions |

| Boc (tert-butyloxycarbonyl) | α-Amine | Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to mild base |

| Fm (9-fluorenylmethyl) | γ-Carboxyl (Side Chain) | Base (e.g., Piperidine) | Stable to mild acid |

This table illustrates the differential lability of the protecting groups, which enables selective chemical transformations.

Synthesis of Urea Peptidomimetics via Isocyanate Intermediates

Urea-based peptidomimetics are of significant interest in drug discovery due to their improved stability against enzymatic degradation and their ability to act as hydrogen bond donors and acceptors, mimicking peptide backbone structures. nih.gov A common synthetic route to ureas involves the reaction of an isocyanate with an amine. researchgate.netwikipedia.org N-Boc-D-glutamic acid derivatives can be converted into isocyanate intermediates, which are then used to build urea-containing molecules.

This transformation is particularly relevant in the synthesis of potent inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). researchgate.netnih.gov Many of these inhibitors feature a core "Glu-urea-Glu" pharmacophore. The synthesis of such structures often begins with a glutamic acid derivative.

A general synthetic pathway involves the following steps:

Starting Material: An N-Boc protected glutamic acid diester is used as the starting material.

Isocyanate Formation: The free α-amino group of a glutamic acid ester can be converted into an isocyanate. While the Curtius rearrangement of an acyl azide (B81097) is one method, a more direct approach involves reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). researchgate.netresearchgate.net For instance, reacting L-glutamic acid di-tert-butyl ester with triphosgene can generate the corresponding isocyanate intermediate. rsc.org

Urea Formation: The generated isocyanate is then reacted with the amino group of another amino acid derivative (e.g., another glutamic acid ester) to form the urea linkage. nih.gov

This strategy allows for the creation of dipeptide mimics where the peptide bond is replaced by a more stable urea moiety. The use of the D-enantiomer, this compound, would allow for the synthesis of urea peptidomimetics with specific stereochemistry, which is often crucial for biological activity.

Table 2: Key Reagents in the Synthesis of Urea Peptidomimetics from Glutamic Acid Derivatives

| Reagent | Role in Synthesis | Intermediate/Product |

| Triphosgene or Diphosgene | Carbonyl source for isocyanate formation | Glutamate-isocyanate |

| Amino Acid Ester | Nucleophile for reaction with isocyanate | Dipeptidyl urea |

| N,N-Diisopropylethylamine (DIPEA) | Base to facilitate coupling reactions | - |

| Trifluoroacetic Acid (TFA) | Reagent for final deprotection of Boc and other acid-labile groups | Final urea peptidomimetic |

This table outlines the functions of common reagents used to convert amino acids into urea-based peptidomimetics.

Integration into Complex Biologically-Oriented Molecular Architectures

The unique combination of protecting groups in this compound makes it an excellent component for constructing complex, biologically relevant molecules, most notably macrocyclic peptides. nih.gov Macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. nih.gov

The "side-chain anchoring" or "on-resin cyclization" strategy is a powerful method for synthesizing cyclic peptides. In this approach, a suitably protected amino acid, such as N-Boc-Glu(OFm)-OH, is anchored to the solid-phase resin via its side chain. However, a more common and versatile method involves attaching the first amino acid to the resin via its α-carboxyl group and using the orthogonal side-chain protecting group to form the cyclic structure later in the synthesis. nih.govnih.gov

A representative synthetic scheme for a head-to-side-chain cyclized peptide using this building block would be:

Peptide Elongation: The linear peptide is assembled on a solid support using standard Fmoc-based SPPS, with N-Boc-D-Glu(OFm)-OH incorporated at the desired position.

Orthogonal Deprotection: Once the linear sequence is complete, the Fm group on the D-glutamic acid side chain is selectively removed with a mild base, exposing the carboxylic acid. The N-terminal Fmoc group is also removed to expose the α-amine.

On-Resin Cyclization: An intramolecular amide bond is formed between the newly deprotected side-chain carboxyl group and the N-terminal amine. This reaction is typically promoted by standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Cleavage and Final Deprotection: The final cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., 95% TFA). sigmaaldrich.com

This methodology has been successfully applied to synthesize analogues of antimicrobial peptides like Gramicidin S, where ornithine residues were replaced with glutamine (derived from glutamic acid). nih.gov The use of D-amino acids, such as D-glutamic acid, is a known strategy to enhance peptide stability against proteolysis and to influence the resulting three-dimensional structure.

Advanced Research Applications and Strategic Design Principles

Application in the Design of Biologically Active Peptides

The incorporation of N-Boc-O5-fluorenylmethyl-D-glutamic acid into peptide sequences is a deliberate strategy to modulate their structure, stability, and biological function. The presence of a D-amino acid enantiomer in a peptide chain composed of natural L-amino acids introduces significant structural and functional alterations.

Influence on Peptide Conformation and Structural Stability

The stereochemistry of amino acid residues is a primary determinant of peptide secondary structure. While sequences of L-amino acids readily form stable right-handed α-helices, the introduction of a D-amino acid can disrupt or alter these conformations. rsc.orgnih.gov Specifically, D-amino acids are known to destabilize helical structures and promote the formation of specific turn structures, such as β-turns. rsc.orgresearchgate.net This conformational constraint can lock a peptide into a bioactive conformation that may be more potent or selective for its target receptor.

Furthermore, peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation. nih.govlifetein.com Proteases, which are endogenous enzymes that break down peptides and proteins, are stereospecific and primarily recognize L-amino acid sequences. nih.gov By incorporating a D-amino acid like D-glutamic acid, peptides become resistant to proteolysis, which significantly increases their circulating half-life in vivo—a critical attribute for therapeutic peptides. lifetein.com

| Property | L-Glutamic Acid Incorporation | D-Glutamic Acid Incorporation |

|---|---|---|

| Preferred Conformation | Supports extended chains and right-handed α-helices | Induces β-turns; can act as a helix breaker rsc.orgnih.gov |

| Enzymatic Stability | Susceptible to degradation by proteases | High resistance to proteolytic degradation nih.govlifetein.com |

| Biological Half-Life | Generally shorter | Significantly prolonged lifetein.com |

Rational Design of Peptidomimetics for Receptor Interactions

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor affinity. longdom.org The use of unnatural amino acids, including D-isomers like this compound, is a cornerstone of rational peptidomimetic design. longdom.orgmdpi.com

By replacing an L-amino acid with its D-enantiomer, researchers can systematically probe the structural requirements for receptor binding. longdom.org This "D-amino acid scanning" can identify key residues responsible for bioactivity and lead to the development of analogs with improved properties. nih.gov The introduction of D-glutamic acid can alter the peptide's conformational flexibility, pre-organizing it into a shape that binds more tightly to a specific receptor. mdpi.comnih.gov This strategy has been successfully employed to create peptidomimetics with nanomolar binding affinities for therapeutic targets like the HER2 receptor in cancer cells. nih.gov

Role in Targeted Bioconjugation Methodologies

The precisely engineered protecting group scheme of this compound makes it an invaluable tool for bioconjugation, the process of covalently linking molecules to impart new functions.

Development of Chemical Platforms for Molecular Conjugation

The compound's structure provides an orthogonal protection strategy, meaning each protecting group can be removed under specific conditions without affecting the others. biosynth.compeptide.com This allows for the sequential and site-specific attachment of different molecules.

N-terminal Boc Group : This group is stable to bases but is readily cleaved by mild acids like trifluoroacetic acid (TFA). biosynth.comchempep.com

C-terminal (Side-Chain) Fm Ester : This group is stable to acids but is cleaved by bases, typically piperidine (B6355638). peptide.com

α-Carboxylic Acid : This group remains free to be activated for coupling reactions, such as attachment to a solid support or another molecule.

This orthogonality allows the molecule to serve as a trifunctional linker. For instance, the α-carboxyl group can be anchored to a surface, the N-terminus can be deprotected to grow a peptide chain, and finally, the side-chain carboxyl can be deprotected for conjugation to a payload like a drug or imaging agent. nih.gov

| Functional Group | Protecting Group | Cleavage Condition | Stability |

|---|---|---|---|

| α-Amino | Boc (tert-Butoxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) biosynth.com | Stable to base and hydrogenolysis |

| γ-Carboxyl | Fm (9-Fluorenylmethyl) | Base (e.g., Piperidine) peptide.com | Stable to mild acid |

| α-Carboxyl | None (Free Acid) | N/A (Available for activation) | N/A |

Strategies for Attaching Biomolecules to Solid Supports and Other Molecules

In Solid Phase Peptide Synthesis (SPPS), this compound can be utilized in several strategic ways. nih.gov The free α-carboxylic acid can be activated and covalently attached to an amine-functionalized solid support resin (e.g., Wang or Rink amide resin). chempep.comnottingham.ac.uk Once anchored, the synthesis can proceed in two directions.

First, the N-terminal Boc group can be removed with TFA, and a peptide chain can be elongated from the exposed amine using standard SPPS protocols. chempep.com After the desired peptide is synthesized, the side-chain Fm group can be removed with piperidine, exposing the γ-carboxyl group. This newly available functional group can then be coupled to another molecule, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain for improved solubility, or a small molecule drug, all while the peptide remains attached to the solid support. nih.govnih.gov This on-resin modification strategy is highly efficient and avoids complex purification steps. nih.gov

Contributions to the Development of Novel Biomaterials

Amino acid-based polymers are of great interest in biomaterials science due to their biocompatibility and biodegradability. nih.govresearchgate.net this compound serves as a functional monomer for the synthesis of advanced biomaterials like drug delivery nanoparticles and hydrogels. researchgate.netbezwadabiomedical.com

Polymers synthesized from glutamic acid, known as poly(glutamic acids) (PGAs), are versatile carriers for therapeutic agents. nih.goviris-biotech.de By incorporating D-glutamic acid derivatives, the resulting polymers gain resistance to enzymatic degradation, which allows for more controlled and sustained release of encapsulated drugs. nih.gov The degradation rate of the biomaterial can be tuned by adjusting the ratio of L- to D-amino acids in the polymer backbone. aiche.org

Furthermore, the side-chain carboxyl group of the glutamic acid monomer provides a reactive handle for functionalizing the final biomaterial. tdx.cat After polymerization, these carboxyl groups can be modified to attach targeting ligands that direct the biomaterial to specific cells or tissues, or they can be cross-linked to form hydrogels for tissue engineering applications. bezwadabiomedical.comiris-biotech.de Studies have shown that polymers based on functionalized amino acids can be designed to have tunable hydrolysis profiles and excellent engineering properties for use in medical device coatings and regenerative medicine. bezwadabiomedical.commdpi.com

Relevance in Neuroscience Research through Synthetic Derivatives

The study of the central nervous system (CNS) often requires highly specific molecular tools to probe its complex signaling pathways. D-glutamic acid and its derivatives are of significant interest in neuroscience due to their roles as neuromodulators and their interactions with key receptors. While L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, its D-enantiomer, D-glutamic acid, also plays a distinct and crucial role, particularly in modulating N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov The synthesis of specialized derivatives from precursors like this compound is fundamental to advancing this area of research.

The strategic importance of this compound lies in its chemical architecture, which is ideally suited for the controlled, stepwise synthesis of complex molecules. nih.gov This compound is a D-amino acid derivative featuring two distinct and orthogonally stable protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino position and a fluorenylmethyl (Fm) ester on the side-chain carboxyl group. nih.gov This orthogonal protection scheme is the cornerstone of its utility in strategic chemical design. The Boc group is labile under acidic conditions, while the fluorenylmethyl ester is removed by a base, typically piperidine. nih.govnih.gov This allows researchers to selectively deprotect and modify one part of the molecule while the other remains protected, enabling the precise construction of sophisticated peptide sequences and other conjugates intended for neurological targets.

Synthetic derivatives originating from this compound serve as invaluable probes for investigating glutamatergic systems, which are central to cognitive functions like learning and memory. wikipedia.org The incorporation of the D-glutamic acid moiety can confer increased stability to synthetic peptides by providing resistance to degradation by proteases, which typically recognize L-amino acids. This enhanced stability is critical for developing research tools and potential therapeutic agents with a longer biological half-life.

Detailed research has elucidated the functions of various glutamate (B1630785) receptors, which are the primary targets for these synthetic derivatives. Understanding these targets is key to designing effective molecular probes.

| Receptor Type | Subtype | Primary Function | Relevance to Neuroscience Research |

|---|---|---|---|

| Ionotropic | NMDA Receptor | Mediates long-term potentiation, synaptic plasticity. wikipedia.org Requires co-agonists like D-serine to open. nih.gov | Crucial for studies on memory, learning, and neurodegenerative diseases. |

| AMPA/Kainate Receptors | Mediate fast synaptic transmission. wikipedia.org | Targets for understanding rapid excitatory signaling and seizure activity. | |

| Metabotropic | mGluRs (Groups I, II, III) | Modulate synaptic transmission and neuronal excitability. | Important for research into mood disorders, anxiety, and chronic pain. |

The strategic design of these neurological probes is entirely dependent on the principles of chemical protection and deprotection. The orthogonal nature of the Boc and Fmoc-based protecting groups in this compound allows for precise and directed synthesis. nih.gov

| Protecting Group | Protected Functional Group | Chemical Nature | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino group | Acid-labile | Mild acid (e.g., Trifluoroacetic acid - TFA) | nih.gov |

| Fm (Fluorenylmethyl) Ester | Side-chain Carboxyl group | Base-labile | Mild organic base (e.g., Piperidine) | nih.gov |

Recent findings have expanded the role of glutamate in neuropathology beyond its traditional receptor interactions. A 2024 study revealed that glutamate acts as a positive allosteric modulator for acid-sensing ion channels (ASICs), exacerbating neurotoxicity in ischemic brain injury. nih.gov This discovery opens a new avenue where synthetic derivatives of D-glutamic acid can be employed. Using this compound, researchers can now design and synthesize novel peptides or small molecules aimed at probing or inhibiting the newly identified glutamate-binding site on ASICs, potentially leading to new therapeutic strategies for stroke that are distinct from NMDA receptor antagonists. nih.gov

| Derivative Type | Research Target | Rationale for Use | Potential Synthetic Origin |

|---|---|---|---|

| D-Aspartate / D-Glutamate | NMDA Receptor (Glutamate site) | Act as endogenous agonists or modulators, playing a role in brain development and synaptic plasticity. nih.gov | N/A (Endogenous) |

| Synthetic Peptide containing D-Glu | NMDA Receptor or other mGluRs | Designed as a stable antagonist or partial agonist to probe receptor function with enhanced resistance to enzymatic degradation. | This compound |

| Novel Peptidomimetic | Acid-Sensing Ion Channels (ASICs) | Designed to specifically interact with the newly discovered glutamate-binding cavity on ASICs to study its role in ischemic injury. nih.gov | This compound |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of protected amino acids like N-Boc-O5-fluorenylmethyl-D-glutamic acid. jk-sci.com Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases.

The presence of the hydrophobic Boc and fluorenylmethyl groups makes the molecule well-suited for retention on a C18 or C8 stationary phase. A typical mobile phase consists of a gradient mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.org Detection is commonly achieved using an ultraviolet (UV) detector, as the fluorenyl group possesses a strong chromophore that absorbs significantly around 260 nm. semanticscholar.org The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Retention time serves as a key identifier when compared against a known reference standard.

Interactive Table 1: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component, ion pairing |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic component for elution |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at 260 nm | Detection of the fluorenyl chromophore |

| Injection Volume | 10 µL | Sample introduction |

| Column Temp. | 25 °C | Ensures reproducible retention times |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. nih.govsigmaaldrich.com However, GC-MS can be employed for the analysis of the core glutamic acid structure after removal of the protecting groups and subsequent derivatization to increase volatility. sigmaaldrich.com

This process involves two key steps:

Hydrolysis: The Boc and fluorenylmethyl ester protecting groups are chemically cleaved to yield D-glutamic acid.

Derivatization: The resulting D-glutamic acid, with its polar carboxyl and amino groups, must be derivatized. Common derivatization techniques include silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or esterification followed by acylation (e.g., using propyl chloroformate). sigmaaldrich.comd-nb.infocore.ac.uk These reactions convert the polar -COOH and -NH2 groups into nonpolar, volatile derivatives. sigmaaldrich.com

The derivatized product can then be separated by GC and detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivative, confirming the identity of the original amino acid backbone. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would confirm the presence of all key structural components. researchgate.net The tert-butyl protons of the Boc group would appear as a characteristic singlet around 1.4 ppm. The protons of the glutamic acid backbone (-CH- and -CH₂-CH₂-) would show complex multiplets in the 2.0-4.5 ppm region. The protons of the fluorenylmethyl group would be observed in the aromatic region (around 7.3-7.8 ppm) and as a characteristic signal for the -CH-CH₂-O- linkage. researchgate.net The NH proton of the Boc-protected amine would appear as a doublet around 5.3 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information. researchgate.net Distinct signals would be expected for the carbonyl carbons of the Boc group, the fluorenylmethyl ester, and the free carboxylic acid (typically in the 170-180 ppm range). The quaternary carbon and methyl carbons of the Boc group would appear around 80 ppm and 28 ppm, respectively. The various carbons of the glutamic acid and fluorenylmethyl moieties would also have characteristic chemical shifts. lew.ro

Interactive Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc (CH₃)₃ | ~ 1.4 | Singlet |

| Glutamic β-CH₂ | ~ 2.0 - 2.3 | Multiplet |

| Glutamic γ-CH₂ | ~ 2.4 - 2.6 | Multiplet |

| Glutamic α-CH | ~ 4.2 - 4.5 | Multiplet |

| Fm-CH₂ | ~ 4.4 | Doublet |

| Fm-CH | ~ 4.2 | Triplet |

| Boc-NH | ~ 5.3 | Doublet |

| Fm Aromatic CH | ~ 7.3 - 7.8 | Multiplets |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. nih.gov

The most prominent features would be the carbonyl (C=O) stretching vibrations. researchgate.net A strong band around 1740-1760 cm⁻¹ would be indicative of the fluorenylmethyl ester carbonyl. The urethane (B1682113) carbonyl of the Boc group and the carboxylic acid carbonyl would likely appear as a broad, strong absorption in the 1690-1720 cm⁻¹ region. Other significant absorptions include the N-H stretch of the carbamate (B1207046) at approximately 3300-3400 cm⁻¹, C-H stretching bands (both aromatic and aliphatic) below 3100 cm⁻¹, and the characteristic C-O stretching of the ester and carboxylic acid groups. wayne.edurasayanjournal.co.in

Interactive Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Urethane) | 3300 - 3400 | N-H Stretch |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | C-H Stretch |

| C=O (Ester) | 1740 - 1760 | Carbonyl Stretch |

| C=O (Carbamate/Acid) | 1690 - 1720 | Carbonyl Stretch |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretch |

| C-O (Ester/Acid) | 1150 - 1300 | C-O Stretch |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically produces a prominent molecular ion peak.

The expected molecular weight of this compound (C₂₄H₂₇NO₆) is 425.48 g/mol . sigmaaldrich.com In positive ion mode ESI-MS, the compound would be expected to show a protonated molecular ion ([M+H]⁺) at m/z 426.5. In negative ion mode, a deprotonated molecular ion ([M-H]⁻) at m/z 424.5 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural confirmation. Characteristic fragmentation pathways would include the loss of the Boc group (a loss of 100 Da), loss of isobutylene (B52900) from the Boc group (a loss of 56 Da), and cleavage of the fluorenylmethyl ester group. researchgate.net

Methodologies for the Assessment of Stereochemical Purity and Detection of Epimerization

The stereochemical integrity of amino acid derivatives is a critical quality attribute, particularly for those used as building blocks in the synthesis of peptides and other chiral molecules. For this compound, ensuring high stereochemical purity and quantifying the extent of epimerization to its L-enantiomer is essential. Undesirable isomers can introduce impurities into the final product, potentially leading to altered biological activity and pharmacological effects. rsc.orgnih.gov A variety of analytical methodologies are employed to resolve and quantify these stereoisomers with high sensitivity.

The most prevalent and powerful technique for assessing the enantiomeric purity of protected amino acids is High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs). researchgate.net Direct chiral separation on CSPs is often preferred as it avoids potentially complex and error-prone derivatization steps. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The choice of CSP and mobile phase is critical for achieving successful resolution. ankara.edu.tr Several classes of CSPs have proven effective for the analysis of N-protected amino acids like this compound.

Polysaccharide-based CSPs : These are among the most versatile and widely used CSPs. researchgate.net Columns with stationary phases made of cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), demonstrate excellent enantioselectivity for N-Boc and N-Fmoc protected amino acids. researchgate.net The chiral recognition mechanism is primarily influenced by interactions such as hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. rsc.orgresearchgate.net The polarity of the mobile phase plays a significant role in the chiral recognition events on these columns. rsc.orgresearchgate.net

Macrocyclic Glycopeptide-based CSPs : CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin (B549263) are well-suited for separating enantiomers of polar and ionic compounds, including underivatized and N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These phases can operate in various modes, including reversed-phase, polar organic, and polar-ionic, offering broad applicability. researchgate.net For N-Boc amino acids, reversed-phase mode on a teicoplanin-based CSP (e.g., CHIROBIOTIC T) is often a viable choice. sigmaaldrich.com

Crown Ether-based CSPs : Chiral stationary phases containing crown ethers are particularly effective for the separation of amino acid enantiomers, typically without derivatization. chromatographyonline.com They function by forming diastereomeric complexes with the primary amine of the analyte, though their applicability may be more suited to the deprotected amino acid.

The following table summarizes representative HPLC conditions for the chiral separation of N-protected amino acids, which would be starting points for method development for this compound.

Table 1: Representative HPLC Conditions for Chiral Analysis of N-Protected Amino Acids

| Parameter | Condition A (Polysaccharide CSP) | Condition B (Macrocyclic Glycopeptide CSP) |

|---|---|---|

| Analyte Class | N-Fmoc/N-Boc Amino Acids rsc.orgresearchgate.net | N-Fmoc/N-Boc Amino Acids sigmaaldrich.com |

| Column (CSP) | CHIRALPAK® IC (amylose derivative) rsc.org | CHIROBIOTIC® T (teicoplanin) sigmaaldrich.com |

| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic Acid mixtures | Methanol/0.1% Triethylammonium Acetate (B1210297) (TEAA), pH 4.1 |

| Mode | Normal Phase / Polar Organic | Reversed Phase |

| Detection | UV (e.g., 220 nm, 254 nm) | UV (e.g., 220 nm, 254 nm) |

| Typical Outcome | Baseline resolution of D- and L-enantiomers. rsc.org | Baseline resolution of D- and L-enantiomers. sigmaaldrich.com |

Indirect Chiral HPLC

An alternative to direct chiral separation involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral stationary phase (e.g., C18). A widely used CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). nih.gov The resulting diastereomeric derivatives can be separated by reversed-phase HPLC and detected by UV-Vis spectroscopy. While effective, this method adds steps to sample preparation and requires a CDA of very high enantiomeric purity to ensure accurate results. nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful technique for enantiomeric purity assessment, though it requires the analyte to be volatile. For amino acid derivatives, a two-step derivatization is typically necessary to convert them into volatile N-trifluoroacetyl-O-alkyl esters. nih.gov The derivatized sample is then analyzed on a chiral capillary column. This method can achieve high resolution and sensitivity, with detection limits in the picogram range. nih.gov

Detection of Epimerization

Epimerization is the conversion of one stereocenter into its opposite configuration. In the context of this compound, this refers to the conversion of the desired D-enantiomer to the undesired L-enantiomer at the alpha-carbon. This can occur during the synthesis of the compound itself or during subsequent synthetic steps where it is used as a building block, often under basic conditions. nih.gov

The analytical methods described above are the primary tools for detecting and quantifying epimerization. In a chiral HPLC or GC analysis, the L-epimer will appear as a distinct peak, separated from the main peak of the D-enantiomer. The area of this peak relative to the total area of both peaks allows for the precise calculation of the enantiomeric excess (e.e.) and the percentage of the epimeric impurity. For peptide products, tandem liquid chromatography-mass spectrometry (LC-MS/MS) can be employed to identify and locate epimerized residues within the peptide sequence. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Amylose tris(3,5-dimethylphenylcarbamate) |

| Ethanol |

| Hexane |

| L-glutamic acid |

| Methanol |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) |

| Teicoplanin |

| Triethylammonium Acetate (TEAA) |

| Trifluoroacetic Acid |

Challenges, Optimizations, and Future Research Trajectories

Addressing and Mitigating Side Reactions in Protecting Group Cleavage

The orthogonal nature of the Boc and Fm protecting groups is central to the utility of N-Boc-O5-fluorenylmethyl-D-glutamic acid. However, the cleavage of these groups is not without complications, and mitigating side reactions is a key focus of ongoing research.

The removal of the Fm group from the side-chain ester is typically achieved using a secondary amine, most commonly piperidine (B6355638). nih.gov A primary concern during this step is the potential for base-induced side reactions. researchgate.net One such reaction is the formation of piperidide adducts with the activated carboxyl group. Strategies to suppress this include the addition of hydroxylbenzotriazole (HOBt) to the piperidine solution. researchgate.net

Conversely, the cleavage of the N-terminal Boc group requires strong acidic conditions, typically trifluoroacetic acid (TFA). americanpeptidesociety.org The tert-butyl cation generated during this process is a potent alkylating agent and can lead to undesired modifications of sensitive residues within a peptide sequence, such as tryptophan. organic-chemistry.org To prevent these side reactions, scavengers like thioanisole (B89551) are often added to the cleavage cocktail. peptide.com The kinetics of Boc cleavage can also be complex, with some studies showing a second-order dependence on the acid concentration, a factor that must be considered for reaction optimization. researchgate.netnih.govacs.org

Furthermore, the presence of both acid- and base-labile groups on the same molecule necessitates careful strategic planning in multi-step syntheses to ensure complete orthogonality and prevent premature or partial deprotection. escholarship.orgnih.govresearchgate.net Research into alternative deprotection reagents and conditions that offer greater selectivity and minimize side reactions remains an active area of investigation. semanticscholar.orgnih.govresearchgate.net

Table 1: Common Side Reactions and Mitigation Strategies in Protecting Group Cleavage

| Protecting Group | Cleavage Reagent | Common Side Reactions | Mitigation Strategies |

| Fm (fluorenylmethyl) | Piperidine | Piperidide adduct formation | Addition of HOBt to the deprotection solution |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Alkylation of sensitive residues (e.g., Tryptophan) by the tert-butyl cation | Addition of scavengers (e.g., thioanisole) to the cleavage cocktail |

Implementation of Green Chemistry Principles in Synthesis and Deprotection Processes

Traditional peptide synthesis, including the use of building blocks like this compound, often relies on large volumes of hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org This has prompted a significant push towards the adoption of greener chemical practices. xtalks.comrsc.org

A primary focus of green chemistry in this context is the replacement of hazardous solvents with more environmentally benign alternatives. biotage.compeptide.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are being explored for their potential to replace DMF and DCM in solid-phase peptide synthesis (SPPS). acs.orgresearchoutreach.org Studies have shown that solvents like N-butylpyrrolidone (NBP) can perform on par with DMF in complex peptide synthesis. rgdiscovery.com The use of water or ethanol (B145695) as a solvent in certain steps is also being investigated to reduce hazardous waste. advancedchemtech.com

Table 2: Green Chemistry Alternatives in Peptide Synthesis

| Conventional Reagent/Process | Green Alternative(s) | Rationale |

| Solvents (DMF, DCM) | 2-MeTHF, CPME, Ethyl Acetate, NBP, Water, Ethanol | Reduced toxicity and environmental impact |

| Deprotection Reagent (Piperidine) | 4-Methylpiperidine (4-MP), Morpholine | Less hazardous waste, improved product purity |

| Cleavage Acid (TFA) | TFA-free protocols, Minimal-protection strategies | Reduction of hazardous acid waste |

| Synthesis Strategy (Linear) | Convergent synthesis | Fewer steps, less overall waste |

Expanding the Scope of Derivatization and Bioconjugation Applications

The orthogonal protection of this compound makes it an ideal candidate for selective derivatization and bioconjugation. After selective deprotection of either the α-amine or the side-chain carboxyl group, a wide range of molecules can be attached, including fluorescent labels, crosslinkers, and polyethylene (B3416737) glycol (PEG) chains.

The free carboxyl group on the side chain, exposed after Fm deprotection, is a common target for modification. It can be readily coupled to amines on other molecules to form stable amide bonds. This strategy is valuable for creating well-defined protein-peptide conjugates. acs.org Similarly, the α-amine, once deprotected from the Boc group, can be a site for ligation.

Recent advancements in bioconjugation chemistries are expanding the possibilities. nih.gov For instance, strategies targeting the N-terminal glutamic acid of a peptide or protein are being developed. escholarship.org The ability to selectively modify the glutamic acid side chain allows for the site-specific introduction of functionalities that can enhance the therapeutic properties of peptides and proteins, such as improved solubility or in vivo stability. youtube.commdpi.com The development of novel ligation chemistries that are highly efficient and selective will continue to broaden the applications of this versatile building block.

Integration with Automated Chemical Synthesis Platforms and High-Throughput Methodologies

The demand for synthetic peptides in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput methodologies. nih.govefficient-robotics.com this compound and similar complex building blocks are increasingly being integrated into these automated workflows. creative-peptides.com

Automated peptide synthesizers, including those utilizing flow chemistry, can significantly accelerate the synthesis of complex peptides. mit.edunih.govamidetech.com These systems offer precise control over reaction conditions and can accommodate a wide variety of amino acid sequences and modifications. creative-peptides.comacs.org The use of such platforms allows for the rapid generation of peptide libraries for screening and optimization. peptide2.comnih.govjpt.com

However, the integration of non-standard amino acids like this compound into automated protocols can present challenges. These may include issues with solubility of the protected amino acid, optimization of coupling and deprotection times, and ensuring the complete removal of protecting groups. Further research is needed to develop robust and standardized protocols for the efficient incorporation of such building blocks into high-throughput synthesis platforms.

Application of Computational Chemistry and Molecular Modeling for Predictive Studies of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules, including derivatives of this compound. nih.gov These methods can provide valuable insights that guide synthetic efforts and the design of novel molecules with desired functionalities.

Molecular docking studies, for example, can be used to predict how peptides incorporating this modified glutamic acid will interact with biological targets. nih.gov This can aid in the rational design of new therapeutic agents. researchgate.netmdpi.com Computational models can also be employed to study the reactivity of the protected amino acid, helping to predict potential side reactions during synthesis and deprotection.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of derivatives with their biological activity. nih.gov This can help in the design of new analogs with improved properties. As computational methods become more powerful and accurate, their application in the study of complex amino acid derivatives is expected to grow, accelerating the pace of discovery and development in peptide science.

Q & A

Basic: What is the role of the N-Boc and O5-Fmoc protecting groups in peptide synthesis involving D-glutamic acid derivatives?

The N-Boc (tert-butoxycarbonyl) and O5-Fmoc (9-fluorenylmethyloxycarbonyl) groups are orthogonal protecting strategies critical for sequential deprotection during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is base-sensitive, cleaved via piperidine or DBU. This dual protection minimizes side reactions, particularly in multi-step syntheses involving γ-carboxyl functionalization of D-glutamic acid .

Advanced: How can coupling efficiency be optimized for N-Boc-O5-fluorenylmethyl-D-glutamic acid in SPPS?

Key factors include:

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility and reagent diffusion .

- Coupling Agents : HBTU/HOBt or COMU reduce racemization risks compared to carbodiimides.

- Temperature Control : Reactions at 0–4°C mitigate thermal degradation of Fmoc groups .

- Monitoring : Real-time FTIR or ninhydrin tests confirm completion, preventing truncated sequences .

Basic: What analytical techniques validate the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities; gradients of acetonitrile/0.1% TFA in water are standard .

- NMR : H and C spectra confirm regiochemistry (e.g., δ 1.4 ppm for Boc tert-butyl, δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., CHNO for Fmoc-D-Glu(OtBu)-OH, expected [M+H] = 426.36) .

Advanced: What side reactions occur during N-Boc deprotection, and how are they mitigated?

- Racemization : Acidic conditions (e.g., TFA) may protonate the α-carbon, leading to D/L epimerization. Mitigation: Use scavengers (e.g., anisole) and limit exposure to <1 hour .

- tert-Butylation : Residual TFA can alkylate nucleophilic residues. Solution: Neutralize with cold ether precipitation .

- Incomplete Deprotection : Traces of Boc groups persist if cleavage is rushed. Verification: MALDI-TOF MS post-deprotection .

Methodological: How should researchers address solubility discrepancies in this compound across studies?

- Systematic Testing : Assess solubility in DMF, DCM, THF, and aqueous buffers (pH 2–9) under sonication.

- Additives : Use chaotropic agents (e.g., urea) or co-solvents (e.g., 10% DMSO in DMF) for recalcitrant batches .

- Documentation : Report temperature, ionic strength, and agitation methods to standardize protocols .

Advanced: What strategies resolve diastereomer formation during γ-carboxyl modification?

- Chiral Chromatography : Use Chirobiotic T columns (Teicoplanin-based) for enantiomeric separation .

- Crystallization : Diastereomers often exhibit divergent solubility in ethanol/water mixtures; iterative recrystallization at −20°C enriches the desired isomer .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in racemic mixtures .

Safety: What precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.